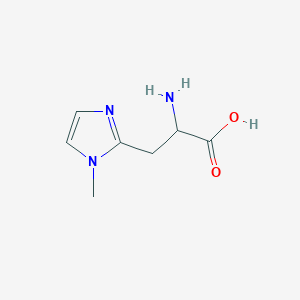

2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3-(1-methylimidazol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-10-3-2-9-6(10)4-5(8)7(11)12/h2-3,5H,4,8H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAKSUMDGSVKOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid typically involves the cyclization of amido-nitriles. One common method includes the use of glyoxal and ammonia, which leads to the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound often involve multi-component protocols that enable the synthesis of highly substituted imidazole derivatives. These methods use catalysts such as erbium triflate to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce imidazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is a non-proteinogenic amino acid featuring a methylated imidazole ring, and it is a derivative of histidine. It has a molecular weight of approximately 172.19 g/mol.

Applications

- Biochemical Research As a building block for studying protein interactions and enzyme functions.

- Pharmaceuticals It can potentially be used as a therapeutic agent. This compound has been identified as a metabolite in human urine, demonstrating its biological relevance. It participates in metabolic pathways and might have a role in cellular signaling and protein synthesis. Its structural similarity to histidine suggests it could be involved in buffering systems within biological systems because of the imidazole group's ability to accept or donate protons.

Structural Similarities

Several compounds share structural similarities with 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid | Methyl group on N-1 of imidazole | Plays a role in muscle metabolism |

| 3-Methyl-L-histidine | Methyl group on N-3 of imidazole | Involved in muscle protein turnover |

| L-Histidine | Imidazole side chain | Essential for protein synthesis |

| N-Acetyl-L-histidine | Acetylated form of histidine | Involved in post-translational modifications |

| 2-Amino-4-(5-(2-amino-acetyl)-1H-imidazolyl)butanoic acid | Additional acetylated amino group | Related to histidine metabolism |

Mechanism of Action

The mechanism of action of 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, influencing various biochemical processes. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Histidine (2-Amino-3-(1H-imidazol-4-yl)propanoic acid)

- Structural Differences : Histidine has an imidazole ring substituent at the C4 position without methylation. In contrast, the target compound features a 1-methyl group and substituent at C2 .

- Physicochemical Properties: Property Histidine 2-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic Acid Molecular Formula C₆H₉N₃O₂ C₇H₁₁N₃O₂ (inferred) Molecular Weight (g/mol) 155.16 ~169.18 (estimated) pKa (imidazole) ~6.0 Likely higher due to N1 methylation

- Biological Role: Histidine is essential for enzyme active sites (e.g., catalytic triads).

1-Methyl-L-Histidine (2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid)

- Structural Differences : Methylation occurs at the N1 position of the imidazole ring, but the substituent remains at C4, unlike the target compound’s C2 substitution .

- Applications : 1-Methyl-L-histidine is a biomarker for muscle degradation. The C2-substituted analog may exhibit distinct pharmacokinetics due to altered steric hindrance .

2-Amino-3-(2-methyl-1H-imidazol-1-yl)propanoic Acid

- Structural Differences: The imidazole ring is substituted at N1 with a methyl group, but the amino acid chain attaches to C1 instead of C2 (positional isomerism) .

- Synthetic Challenges: highlights regiochemical challenges in synthesizing imidazole-substituted propanoic acids, emphasizing the need for precise reaction conditions to control substitution patterns.

2-Amino-3-(thiophen-2-yl)propanoic Acid

Biological Activity

2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid, commonly referred to as isohistidine, is an amino acid derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 1218026-97-1, features a unique imidazole ring which may contribute to its biological properties. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is , and it has a molecular weight of 169.18 g/mol. The structure includes an amino group, a carboxylic acid group, and an imidazole moiety, which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 169.18 g/mol |

| CAS Number | 1218026-97-1 |

Pharmacological Effects

Research indicates that 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid exhibits various biological activities:

- Neuroprotective Effects : Some studies suggest that compounds with imidazole rings can protect neuronal cells from oxidative stress and apoptosis. Isohistidine's structural similarity to histidine may allow it to interact with neurotransmitter systems.

- Antiviral Activity : Similar compounds have shown promise in antiviral applications. For example, derivatives of β-amino acids have been tested against viruses such as the tobacco mosaic virus (TMV), indicating potential for further exploration in antiviral drug development .

- Antimicrobial Properties : Preliminary findings suggest that this compound could possess antimicrobial activity, particularly against certain bacterial strains. The presence of the imidazole ring may enhance its ability to disrupt microbial membranes or inhibit essential enzymes .

The biological mechanisms through which 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid exerts its effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Compounds similar in structure have been shown to inhibit enzymes critical for viral replication.

- Modulation of Neurotransmitter Release : The compound may influence neurotransmitter levels, thus affecting synaptic transmission and neuroprotection.

Study on Antiviral Activity

A study published in Molecules highlighted the antiviral properties of β-amino acid derivatives against TMV. In this study, specific compounds showed significant protective activity at concentrations as low as 500 μg/mL, suggesting that structural modifications could enhance efficacy .

Neuroprotective Study

In a neuroprotective study involving neuronal cell lines exposed to oxidative stress, compounds with similar imidazole structures demonstrated reduced cell death rates compared to controls. This suggests that 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid may offer neuroprotective benefits through antioxidant mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid, and how are the products characterized?

- Methodological Answer : The compound is synthesized via β-lactone ring-opening reactions with imidazole derivatives or conjugate additions to didehydroalanine. For example, alkylation of 3-bromopropanoic acid with methimazole under optimized conditions (e.g., DABCO as a base) improves regioselectivity for S-2 substitution . Characterization typically involves H/C NMR for structural confirmation, HPLC for purity assessment, and mass spectrometry for molecular weight verification .

Q. How is this compound utilized in peptide synthesis, and what protection strategies are recommended?

- Methodological Answer : The amino group is often protected with Fmoc (fluorenylmethyloxycarbonyl) to prevent side reactions during solid-phase peptide synthesis. For instance, (2R,3S)-2-(Fmoc-amino)-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is used to introduce imidazole moieties into peptide chains. Deprotection is achieved via mild base treatment (e.g., piperidine in DMF) .

Q. What are the key structural distinctions between this compound and natural histidine?

- Methodological Answer : Unlike L-histidine (imidazol-4-yl substitution), this compound features a 1-methyl-1H-imidazol-2-yl group. Structural analysis via X-ray crystallography or NOESY NMR can resolve regiochemical differences and assess steric/electronic impacts on bioactivity .

Advanced Research Questions

Q. How can regioselectivity challenges in imidazole alkylation during synthesis be mitigated?

- Methodological Answer : Competing N-3 vs. S-2 substitution (as seen in methimazole reactions) can be minimized by using sterically hindered bases (e.g., DABCO) and polar aprotic solvents (e.g., DMF). Kinetic studies and DFT calculations help identify transition states favoring S-alkylation .

Q. What methodologies resolve contradictions in reported enzyme inhibition data for imidazole-containing amino acids?

- Methodological Answer : Discrepancies in diaminopimelic acid dehydrogenase inhibition (e.g., IC variability) require rigorous control of assay conditions (pH, cofactors) and orthogonal validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How do substituents on the imidazole ring influence biological activity?

- Methodological Answer : Fluorination at the 2-position (e.g., 2-fluoro-1H-imidazol-4-yl analogs) enhances electronegativity, altering hydrogen-bonding capacity. Comparative studies using SAR (structure-activity relationship) models and molecular docking can predict binding affinity shifts in enzyme targets .

Q. What computational approaches predict the compound’s interaction with renin or microbial targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.